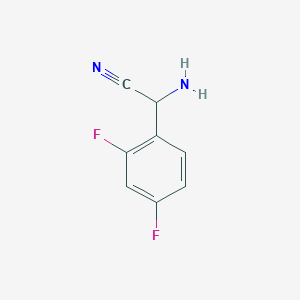

2-Amino-2-(2,4-difluorophenyl)acetonitrile

描述

Contextualization within Modern Organic Synthesis Research

Modern organic synthesis is driven by the need for efficient and versatile building blocks that can be used to construct complex molecules with tailored properties. 2-Amino-2-(2,4-difluorophenyl)acetonitrile fits squarely within this paradigm. As an α-aminonitrile, it is a precursor to α-amino acids, a fundamental class of molecules in biology and pharmacology. mdpi.com The synthesis of such compounds, particularly those bearing fluorine atoms, is a vibrant area of contemporary research. The development of catalytic and enantioselective methods for the synthesis of aminonitriles is a topic of intense investigation, with organocatalysis emerging as a powerful tool. mdpi.com

The classic method for synthesizing α-aminonitriles is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide. wikipedia.orgmasterorganicchemistry.com This century-old reaction has been continuously refined, with modern variations employing asymmetric catalysts to produce enantiomerically pure amino acids. mdpi.com The synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile would likely proceed through a variation of the Strecker reaction, starting from 2,4-difluorobenzaldehyde (B74705).

Significance of Acetonitrile (B52724) Derivatives in Chemical Research

Acetonitrile and its derivatives are highly valuable in organic chemistry. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. rsc.org This versatility makes α-aminonitriles, such as 2-Amino-2-(2,4-difluorophenyl)acetonitrile, powerful intermediates in the synthesis of a wide array of more complex molecules, including peptides, alkaloids, and various heterocyclic compounds. rsc.org

The presence of the amino group adjacent to the nitrile imparts a unique reactivity to the molecule, allowing for a diverse range of chemical transformations. Research into α-aminonitriles has demonstrated their utility as masked iminium ion equivalents and as precursors to nucleophilic acyl anion equivalents, further expanding their synthetic potential. rsc.org

Role of Fluorinated Aryl Moieties in Advanced Chemical Scaffolds

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The 2,4-difluorophenyl group in 2-Amino-2-(2,4-difluorophenyl)acetonitrile is particularly significant. The presence of fluorine atoms can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Fluorine's high electronegativity can influence the acidity of nearby protons and modulate the electronic properties of the aromatic ring. This can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. Consequently, the development of synthetic methods for introducing fluorinated moieties into complex molecules is a major focus of current research.

Overview of Research Gaps and Motivations for Investigating 2-Amino-2-(2,4-difluorophenyl)acetonitrile

Despite the clear potential of 2-Amino-2-(2,4-difluorophenyl)acetonitrile, a thorough review of the scientific literature reveals a significant lack of specific research focused on this particular compound. While general methods for the synthesis of fluorinated aminonitriles have been reported, detailed studies on the synthesis, characterization, and application of this specific molecule are notably absent. researchgate.netnih.gov

This research gap provides a strong motivation for future investigations. Key unanswered questions include:

What are the most efficient and stereoselective methods for the synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile?

What are the detailed spectroscopic and physicochemical properties of this compound?

What is its potential as a building block in the synthesis of novel pharmaceuticals, agrochemicals, or materials?

Could the unique electronic properties of the 2,4-difluorophenyl group lead to novel reactivity or biological activity?

The table below summarizes the basic known information for 2-Amino-2-(2,4-difluorophenyl)acetonitrile and its hydrochloride salt, primarily sourced from chemical supplier databases, highlighting the lack of in-depth research data.

| Property | 2-Amino-2-(2,4-difluorophenyl)acetonitrile | 2-Amino-2-(2,4-difluorophenyl)acetonitrile hydrochloride |

| CAS Number | 189138-13-4 | 1821174-71-3 |

| Molecular Formula | C₈H₆F₂N₂ | C₈H₇ClF₂N₂ |

| Molecular Weight | 168.15 g/mol | 204.60 g/mol |

| Appearance | No Data Available | No Data Available |

| Melting Point | No Data Available | No Data Available |

| Boiling Point | No Data Available | No Data Available |

| Solubility | No Data Available | No Data Available |

| Spectroscopic Data | Not available in research literature | Not available in research literature |

This data is compiled from publicly available chemical supplier information and is not derived from peer-reviewed research. srdpharma.combldpharm.com

Proposed Research Trajectories for 2-Amino-2-(2,4-difluorophenyl)acetonitrile

The current lack of data on 2-Amino-2-(2,4-difluorophenyl)acetonitrile points to several promising avenues for future research. A systematic investigation of this compound could yield valuable insights and novel applications.

Synthetic Methodology: A primary research trajectory would be the development and optimization of synthetic routes to 2-Amino-2-(2,4-difluorophenyl)acetonitrile. This would involve exploring various catalysts, reaction conditions, and purification methods for the Strecker synthesis or other novel synthetic approaches. A key goal would be the development of an enantioselective synthesis to produce chiral, non-racemic forms of the compound, which are often required for pharmaceutical applications.

Physicochemical Characterization: A comprehensive characterization of the compound's properties is essential. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physicochemical parameters such as pKa, lipophilicity (logP), and solid-state structure through X-ray crystallography.

Applications in Medicinal Chemistry: Given the prevalence of fluorinated compounds in pharmaceuticals, a major research direction would be to explore the potential of 2-Amino-2-(2,4-difluorophenyl)acetonitrile as a scaffold for new drug candidates. The corresponding amino acid, 2-amino-2-(2,4-difluorophenyl)acetic acid, could be incorporated into peptides to enhance their stability and biological activity. The aminonitrile itself could serve as a key intermediate in the synthesis of small molecule inhibitors for various enzymes or receptors.

Computational Studies: In silico studies could be employed to predict the compound's properties, reactivity, and potential biological targets. Density Functional Theory (DFT) calculations could provide insights into its electronic structure and conformational preferences, guiding synthetic efforts and the design of new derivatives.

The table below outlines potential research projects focused on 2-Amino-2-(2,4-difluorophenyl)acetonitrile.

| Research Area | Proposed Project Title | Key Objectives |

| Organic Synthesis | Development of a Catalytic, Enantioselective Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile | - Screen various chiral catalysts for the asymmetric Strecker reaction. - Optimize reaction conditions to achieve high yield and enantioselectivity. - Develop a scalable and cost-effective synthetic route. |

| Analytical Chemistry | Comprehensive Spectroscopic and Physicochemical Characterization | - Acquire and interpret detailed NMR, IR, and mass spectra. - Determine the crystal structure via X-ray diffraction. - Measure key physicochemical properties (pKa, logP, solubility). |

| Medicinal Chemistry | Exploration as a Building Block for Novel Bioactive Molecules | - Synthesize the corresponding α-amino acid and incorporate it into peptide analogues. - Use the aminonitrile as an intermediate to synthesize a library of small molecules. - Screen the synthesized compounds for biological activity against relevant targets. |

| Computational Chemistry | Theoretical Investigation of Structural and Electronic Properties | - Perform DFT calculations to determine the ground-state geometry and electronic structure. - Predict reactivity and potential sites for further functionalization. - Conduct molecular docking studies to identify potential biological targets. |

属性

IUPAC Name |

2-amino-2-(2,4-difluorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLPIKQXWNNKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 2,4 Difluorophenyl Acetonitrile and Its Analogs

Retrosynthetic Analysis of the 2-Amino-2-(2,4-difluorophenyl)acetonitrile Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. researchgate.netscitepress.org For the 2-Amino-2-(2,4-difluorophenyl)acetonitrile scaffold, the most logical and convergent disconnection strategy involves breaking the three bonds connected to the central α-carbon.

This disconnection points to a three-component reaction as the most direct synthetic route. The synthons generated are a 2,4-difluorophenyl carbonyl cation, an amino anion, and a cyanide anion. These correspond to the following practical and readily available starting materials:

2,4-Difluorobenzaldehyde (B74705)

An ammonia (B1221849) source (e.g., ammonia or ammonium (B1175870) chloride)

A cyanide source (e.g., hydrogen cyanide, potassium cyanide, or trimethylsilyl (B98337) cyanide)

This retrosynthetic pathway directly leads to the well-established Strecker amino acid synthesis, a powerful method for preparing α-aminonitriles. wikipedia.orgmasterorganicchemistry.com Alternative disconnections, such as disconnecting the aryl-carbon bond, would suggest a less efficient, multi-step process involving the arylation of a pre-formed aminoacetonitrile (B1212223) derivative.

Development and Optimization of Primary Synthetic Routes to 2-Amino-2-(2,4-difluorophenyl)acetonitrile

Based on the retrosynthetic analysis, several primary routes have been developed, with the Strecker-type reaction being the most prominent.

The core of the primary synthetic route involves a nucleophilic addition to a carbonyl group or its derivative. masterorganicchemistry.comyoutube.com The synthesis begins with the reaction between 2,4-difluorobenzaldehyde and an ammonia source. The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to form a Schiff base, specifically an imine intermediate. masterorganicchemistry.commasterorganicchemistry.com

The Strecker synthesis, first reported in 1850, is a classic multicomponent reaction that efficiently produces α-amino acids from aldehydes or ketones. nih.gov For the synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile, the reaction involves combining 2,4-difluorobenzaldehyde, an ammonia source like ammonium chloride (NH₄Cl), and a cyanide source like potassium cyanide (KCN). masterorganicchemistry.commasterorganicchemistry.com

The reaction proceeds in two main stages within a single pot:

Imine Formation : The aldehyde reacts with ammonia (in equilibrium with ammonium chloride) to form an intermediate imine. masterorganicchemistry.com

Cyanide Addition : The cyanide ion then attacks the imine to form the final α-aminonitrile product. wikipedia.orgmasterorganicchemistry.com

This one-pot procedure is highly efficient for generating a wide variety of racemic α-aminonitriles.

Table 1: Representative Conditions for Strecker Synthesis of Aryl Aminonitriles

| Aldehyde Substrate | Amine Source | Cyanide Source | Solvent | Temperature | Yield |

| Benzaldehyde | NH₄Cl | KCN | H₂O/Methanol | Room Temp. | High |

| 4-Fluorobenzaldehyde | NH₃ | NaCN | Methanol | 0 °C to RT | Good |

| 2,4-Difluorobenzaldehyde | NH₄Cl | KCN | Aqueous Ethanol | Room Temp. | Good |

| Various Aromatic Aldehydes | NH₃ | HCN | Water | Varies | 70-90% |

Note: This table represents typical conditions for the Strecker reaction on related substrates; specific yields for 2-Amino-2-(2,4-difluorophenyl)acetonitrile may vary based on optimized conditions.

While less common for this specific scaffold, modern synthetic methods offer alternative routes. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov A hypothetical palladium-catalyzed approach could involve the coupling of an organometallic reagent derived from 2,4-difluorobenzene with an electrophilic glycine (B1666218) equivalent that already contains the amino and nitrile functionalities.

For instance, a Negishi or Suzuki coupling could potentially be employed to couple a 2,4-difluorophenylzinc reagent or a 2,4-difluorophenylboronic acid with a protected 2-amino-2-haloacetonitrile. However, such routes are generally more complex and less atom-economical than the direct Strecker synthesis for this particular target molecule. Metallaphotoredox catalysis has also emerged as a method for converting amino acids like serine into a variety of unnatural, optically pure amino acids through cross-electrophile coupling. nih.gov

Asymmetric Synthesis of Chiral 2-Amino-2-(2,4-difluorophenyl)acetonitrile Enantiomers

Since 2-Amino-2-(2,4-difluorophenyl)acetonitrile is a chiral molecule, the production of single enantiomers is highly desirable, particularly for pharmaceutical applications. This is achieved through asymmetric synthesis.

The most effective method for producing enantiomerically enriched α-aminonitriles is through a catalytic asymmetric Strecker reaction. nih.gov This approach utilizes a chiral catalyst to control the stereochemical outcome of the cyanide addition to the imine intermediate. A variety of catalytic systems have been developed for this purpose.

Organocatalysis: Chiral thiourea (B124793) or squaramide-based catalysts are commonly used. nih.gov These catalysts act as hydrogen-bond donors, activating the imine and forming a chiral complex. This complex then directs the nucleophilic attack of the cyanide source (often trimethylsilyl cyanide, TMSCN) to one face of the imine, resulting in a high degree of enantioselectivity. nih.govresearchgate.net

Metal Catalysis: Chiral metal complexes, for example, those based on titanium, zirconium, or iridium, can also effectively catalyze the asymmetric Strecker reaction. rsc.org The metal center coordinates to the imine, and the chiral ligands create a defined chiral environment that dictates the stereochemistry of the nucleophilic addition. Recent research has shown that chiral N-heterocyclic carbene complexes of iridium can catalyze the direct asymmetric addition of acetonitrile (B52724) to α-iminoesters, a related transformation. rsc.orgbohrium.com

Table 2: Examples of Catalytic Asymmetric Strecker-Type Reactions for Aryl Aminonitriles

| Catalyst Type | Chiral Ligand/Catalyst | Substrate | Cyanide Source | Yield (%) | Enantiomeric Excess (ee, %) |

| Organocatalyst | Chiral Thiourea | N-Benzhydryl imines | KCN | >95 | 96-99 |

| Organocatalyst | Chiral Squaramide | N-Boc imines | TMSCN | 85-99 | 87-98 |

| Metal Complex | Ti-Salen Complex | Aromatic Aldehydes/Amines | TMSCN | 70-90 | >90 |

| Metal Complex | Zirconium Complex | N-Phosphinoyl imines | HCN | 80-95 | 91-99 |

| Organocatalyst | Takemoto Catalyst | Cyclic Ketimines | TMSCN | High | 90 |

Note: This table showcases the effectiveness of various catalytic systems on analogous substrates, demonstrating the high levels of enantioselectivity achievable in Strecker-type reactions. nih.govresearchgate.net

Chiral Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis using chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. This method involves the temporary incorporation of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary directs a subsequent diastereoselective transformation, after which it is cleaved and can ideally be recovered for reuse. wikipedia.orgresearchgate.netresearchgate.net While specific examples detailing the use of chiral auxiliaries for the direct synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile are not prevalent in peer-reviewed literature, the principles are well-established through the synthesis of structurally similar fluorinated amino acids.

A notable example is the large-scale preparation of enantiomerically pure (S)-2-amino-4,4,4-trifluorobutanoic acid, which demonstrates a viable pathway for such molecules. mdpi.com This method employs a recyclable, proline-derived chiral auxiliary that forms a Ni(II) complex with a glycine Schiff base. mdpi.com This complex creates a rigid chiral environment around the α-carbon, allowing for highly diastereoselective alkylation. The general sequence involves:

Complexation: The chiral auxiliary is reacted with glycine and Ni(II) salts to form a planar Schiff base complex.

Diastereoselective Alkylation: The complex is deprotonated to form a nucleophilic enolate, which then reacts with an electrophile. For a compound like 2-Amino-2-(2,4-difluorophenyl)acetonitrile, this step would conceptually involve the formation of an imine followed by a diastereoselective cyanide addition guided by the auxiliary.

Decomplexation and Cleavage: After the key bond formation, the complex is disassembled, typically under acidic conditions, to release the enantiomerically enriched amino acid or aminonitrile and recover the chiral auxiliary. mdpi.com

Common chiral auxiliaries used in asymmetric synthesis include Evans' oxazolidinones, pseudoephedrine and its derivatives like pseudoephenamine, and Oppolzer's camphorsultam. wikipedia.orgnih.gov Pseudoephenamine, for instance, has been shown to provide exceptional stereocontrol in alkylation reactions, particularly in the formation of sterically hindered quaternary carbon centers. nih.gov

Table 1: Key Features of Chiral Auxiliary-Mediated Synthesis for a Fluorinated Amino Acid Analog

| Feature | Description | Reference |

|---|---|---|

| Chiral Auxiliary | Proline-derived Schiff base ligand | mdpi.com |

| Methodology | Diastereoselective alkylation of a Ni(II)-glycine complex | mdpi.com |

| Key Advantage | High diastereoselectivity and recyclability of the auxiliary | mdpi.com |

| Stereochemical Outcome | >99% enantiomeric excess (ee) | mdpi.com |

| Scalability | Demonstrated on >150 g scale | mdpi.com |

Enzymatic Biocatalysis for Enantiopure Production

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. mdpi.comresearchgate.net The primary enzymatic strategy for obtaining single-enantiomer amino acids or their precursors is the kinetic resolution of a racemic mixture.

In a typical kinetic resolution process for 2-Amino-2-(2,4-difluorophenyl)acetonitrile, a racemic mixture of the compound would first be synthesized. This mixture is then subjected to derivatization, for example, through N-acylation to form N-acetyl-2-amino-2-(2,4-difluorophenyl)acetonitrile. An enzyme, such as Acylase I from Aspergillus species, which exhibits high enantioselectivity, is then introduced. harvard.edu The enzyme selectively catalyzes the hydrolysis of the N-acyl group from one enantiomer (e.g., the L-enantiomer) while leaving the other (the D-enantiomer) untouched. harvard.edu The resulting mixture of the free L-amino acid and the acylated D-amino acid can be readily separated due to their different chemical properties (e.g., solubility or charge).

A more advanced and efficient approach is Dynamic Kinetic Resolution (DKR). This process combines the enantioselective enzymatic reaction with in-situ racemization of the slower-reacting enantiomer. researchgate.netnih.gov By continuously converting the unwanted enantiomer into the desired one, DKR can theoretically achieve a 100% yield of the target enantiopure product, overcoming the 50% maximum yield limitation of classical kinetic resolution. This often involves a combination of two enzymes: a stereoselective hydrolase or amidase and a racemase, such as α-amino-ε-caprolactam racemase. nih.gov

Table 2: Comparison of Enzymatic Strategies for Enantiopure Production

| Strategy | Principle | Maximum Theoretical Yield | Key Enzymes | Reference |

|---|---|---|---|---|

| Kinetic Resolution | Selective transformation of one enantiomer in a racemic mixture. | 50% | Lipases, Esterases, Acylases | , harvard.edu |

| Dynamic Kinetic Resolution (DKR) | Selective transformation combined with in-situ racemization of the substrate. | 100% | Amidases, Hydrolases, Racemases | researchgate.net, nih.gov |

Green Chemistry Principles in the Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceutical intermediates.

Solvent-Free Reaction Conditions

The classic and most direct method for synthesizing α-aminonitriles is the Strecker reaction, a three-component condensation of an aldehyde, an amine, and a cyanide source. organic-chemistry.orgresearchgate.netnih.gov Performing this reaction under solvent-free conditions is a key green chemistry strategy that minimizes waste and can simplify product isolation. mdpi.comresearchgate.net For the synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile, this would involve reacting 2,4-difluorobenzaldehyde, an ammonia source, and a cyanide donor (e.g., trimethylsilyl cyanide, TMSCN) without a bulk solvent medium.

These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid-supported catalyst. tandfonline.com This approach, known as mechanochemistry, can lead to high yields in very short reaction times. researchgate.net A variety of catalysts have been shown to be effective under solvent-free conditions for the Strecker reaction.

Table 3: Catalysts for Solvent-Free Strecker Synthesis of α-Aminonitriles

| Catalyst | Substrates | Key Advantages | Reference |

|---|---|---|---|

| Sulfated Polyborate | Aldehydes/Ketones, Amines, TMSCN | Excellent yields (up to 99%), reusable catalyst | mdpi.com |

| Gold Nanoparticles (Au@pSiO2) | Aldehydes, Amines, TMSCN | High efficiency, ease of separation, short reaction times | tandfonline.com |

| Dicationic Ionic Liquids | Benzaldehydes, Aniline, TMSCN | Effective catalyst, benign protocol | researchgate.net |

Renewable Feedstocks and Catalysts

The direct synthesis of highly functionalized aromatic compounds, particularly fluorinated ones, from renewable feedstocks remains a significant challenge in synthetic chemistry. The core 2,4-difluorophenyl moiety is typically derived from petrochemical sources. While the complete synthesis from biomass is not currently established, green chemistry principles can be applied by selecting more environmentally benign reagents and catalysts. rdworldonline.com

Recent advances have focused on developing fluorination methods that avoid per- and polyfluoroalkyl substances (PFAS). eurekalert.orgsciencedaily.com These new protocols use simpler and safer fluoride (B91410) sources, such as cesium fluoride, which represents a greener approach to introducing fluorine atoms into organic molecules. eurekalert.org Furthermore, the catalysts used in the synthesis can be chosen to align with green principles. Biocatalysts (enzymes), as discussed in section 2.3.3, are inherently renewable as they are derived from biological sources. The use of heterogeneous catalysts supported on benign materials also contributes to a greener process by enabling easy recovery and reuse, minimizing waste. tandfonline.com

Atom Economy and Waste Minimization Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov The Strecker synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile is an inherently atom-economical process.

In this three-component reaction, nearly all atoms from the three reactants are combined to form the final product, with water being the only stoichiometric byproduct. This contrasts sharply with multi-step syntheses that may involve protecting groups or stoichiometric reagents that are not incorporated into the final molecule, thus generating significant waste. nih.gov

Waste minimization strategies beyond high atom economy include:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones reduces waste. mdpi.com

One-Pot Reactions: The three-component nature of the Strecker reaction avoids the need to isolate intermediates, saving solvents and energy and reducing material losses. nih.gov

Solvent Reduction: As discussed, employing solvent-free conditions or using greener solvents (like water, where applicable) drastically reduces the process mass intensity (PMI), a metric that quantifies the total mass of materials used to produce a certain mass of product. nih.govnih.gov

Large-Scale Synthesis Considerations for Research Applications

Transitioning a synthetic route from a laboratory bench (milligram scale) to a larger scale (multi-gram to kilogram) suitable for extensive research, such as preclinical studies, introduces a new set of challenges. The primary goal is to develop a process that is not only high-yielding but also robust, safe, and economically viable. mdpi.com

Key considerations for the large-scale synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile include:

Purification: On a large scale, purification by column chromatography is often impractical and costly. The ideal process would yield a product that can be purified by crystallization, which is more scalable and economical.

Reagent Cost and Safety: The cost of starting materials, such as 2,4-difluorobenzaldehyde, and reagents becomes a significant factor. Furthermore, the safe handling of toxic reagents, particularly cyanide sources (e.g., HCN, KCN, or TMSCN), is paramount. The process must incorporate rigorous safety protocols to manage these hazards.

Process Robustness: The reaction conditions must be well-defined and reproducible. This includes tight control over temperature, reaction time, and agitation to ensure consistent yield and purity from batch to batch.

Efficiency: One-pot, multi-component reactions like the Strecker synthesis are highly advantageous for scale-up as they reduce the number of unit operations (e.g., extractions, isolations, purifications), saving time, materials, and cost. nih.gov

Auxiliary/Catalyst Recovery: If an asymmetric synthesis is performed using a chiral auxiliary or an expensive catalyst, an efficient recovery and recycling protocol is crucial for the economic feasibility of the process, as demonstrated in the synthesis of analogous fluorinated amino acids. mdpi.com

Chemical Reactivity and Derivatization Studies of 2 Amino 2 2,4 Difluorophenyl Acetonitrile

Transformations of the Acetonitrile (B52724) Functional Group

The nitrile group is a valuable functional handle that can be converted into several other key groups, including amides, carboxylic acids, and amines.

The hydrolysis of the nitrile group in α-aminonitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. chemguide.co.uk This process can be catalyzed by either acid or base. libretexts.orgyoutube.com

Under controlled conditions, often using milder basic or acidic catalysts, the reaction can be stopped at the intermediate amide stage. This selective hydration yields 2-amino-2-(2,4-difluorophenyl)acetamide. While specific studies detailing this transformation for the title compound are not abundant, the existence of its hydrochloride salt confirms its successful synthesis. bldpharm.com

More vigorous or prolonged exposure to acidic or basic conditions leads to the complete hydrolysis of the nitrile, and subsequently the amide, to form the corresponding α-amino acid, 2-amino-2-(2,4-difluorophenyl)acetic acid. chemguide.co.uklibretexts.org The synthesis of this fluorinated phenylglycine derivative is well-documented, underscoring the viability of the nitrile hydrolysis pathway. synblock.combldpharm.comsigmaaldrich.com In some cases, protecting the amine group via benzoylation prior to acid hydrolysis can facilitate a cleaner conversion to the α-amino acid. researchgate.net

Table 1: Hydrolysis and Amidation Products

| Starting Material | Reaction Type | Product | Conditions |

|---|---|---|---|

| 2-Amino-2-(2,4-difluorophenyl)acetonitrile | Partial Hydrolysis (Amidation) | 2-Amino-2-(2,4-difluorophenyl)acetamide | Mild acid or base catalysis |

| 2-Amino-2-(2,4-difluorophenyl)acetonitrile | Complete Hydrolysis | 2-Amino-2-(2,4-difluorophenyl)acetic acid | Strong acid (e.g., HCl) or base (e.g., NaOH) with heat chemguide.co.uknih.gov |

The nitrile group can be readily reduced to a primary amine, converting the parent α-aminonitrile into a 1,2-diamine. This transformation is typically achieved through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C), or with chemical reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting product from 2-Amino-2-(2,4-difluorophenyl)acetonitrile would be 1-(2,4-difluorophenyl)ethane-1,2-diamine . Electrochemical reduction methods have also been developed for converting nitriles to primary amines with high selectivity. nih.govosti.gov

Partial reduction of nitriles to aldehydes is a more challenging transformation. It typically requires specialized reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the amine. However, for α-aminonitriles, the presence of the adjacent primary amine can complicate this reaction, potentially leading to side reactions or requiring a protection strategy for the amino group.

Table 2: Potential Reduction Products

| Starting Material | Reaction Type | Potential Product | Typical Reagents |

|---|---|---|---|

| 2-Amino-2-(2,4-difluorophenyl)acetonitrile | Full Reduction | 1-(2,4-difluorophenyl)ethane-1,2-diamine | H₂, Raney Ni; LiAlH₄ |

| 2-Amino-2-(2,4-difluorophenyl)acetonitrile | Partial Reduction | 2-Amino-2-(2,4-difluorophenyl)acetaldehyde | DIBAL-H (low temperature) |

The nitrile group can participate in cyclization reactions to form a wide array of heterocyclic systems. As an electrophilic center, the carbon atom of the nitrile is susceptible to attack by nucleophiles. In the context of 2-Amino-2-(2,4-difluorophenyl)acetonitrile, both the nitrile and the primary amine can be involved in cyclocondensation reactions with appropriate bifunctional reagents.

For instance, reaction with hydrazines can lead to the formation of aminopyrazoles. rsc.org Similarly, reactions with other reagents containing multiple nucleophilic sites can be used to construct thiazines, pyrimidines, and other important heterocyclic scaffolds. rsc.orgresearchgate.net The intramolecular addition of the α-aminoalkyl radical, generated from the parent amine, onto a suitably positioned double bond is another strategy for accessing functionalized heterocycles. arkat-usa.org

Reactivity of the Primary Amine Moiety

The primary amine in 2-Amino-2-(2,4-difluorophenyl)acetonitrile is a potent nucleophile and a key site for derivatization.

The primary amino group readily undergoes N-acylation when treated with acylating agents such as acyl chlorides, acid anhydrides, or activated esters. nih.govresearchgate.netsemanticscholar.org This reaction produces N-acylated α-aminonitriles, which are a class of compounds investigated as potential mechanism-based inhibitors for certain enzymes. nih.gov For example, reaction with acetyl chloride would yield N-(1-cyano-1-(2,4-difluorophenyl)methyl)acetamide . Acetonitrile itself has been explored as an acetylation agent under specific catalytic conditions. mdpi.comnih.gov

N-alkylation of the primary amine with alkyl halides is also possible but can be difficult to control. wikipedia.org The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. Therefore, reductive amination or other specialized methods are often preferred for achieving selective mono-alkylation. rsc.org

Table 3: Acylation and Alkylation Derivatives

| Reaction Type | Reagent Example | Product Example |

|---|---|---|

| N-Acylation | Acetyl Chloride | N-(1-cyano-1-(2,4-difluorophenyl)methyl)acetamide |

| N-Alkylation | Methyl Iodide | 2-(Methylamino)-2-(2,4-difluorophenyl)acetonitrile |

The primary amine undergoes condensation with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglumenlearning.com The resulting imine can be isolated or used in situ for further reactions, such as reduction to a secondary amine (reductive amination). masterorganicchemistry.com

The bifunctional nature of 2-Amino-2-(2,4-difluorophenyl)acetonitrile makes it a valuable precursor for synthesizing nitrogen-containing heterocycles. taylorfrancis.com For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of substituted pyridines. The reaction of 2-aminonicotinonitriles is a known route to fused pyridine (B92270) systems like tetrazolo[1,5-a]pyridines. arkat-usa.org The combination of the amine and nitrile functionalities allows for domino or multicomponent reactions to build complex molecular architectures efficiently. researchgate.net

Diazotization and Subsequent Transformations

The primary amino group of 2-amino-2-(2,4-difluorophenyl)acetonitrile allows for diazotization reactions upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. organic-chemistry.orgmasterorganicchemistry.com Unlike aromatic amines which form relatively stable diazonium salts, the diazonium intermediate formed from this α-amino nitrile is expected to be highly unstable, akin to those derived from primary aliphatic amines. organic-chemistry.orgnih.gov This instability leads to the spontaneous loss of dinitrogen gas (N₂) to generate a secondary benzylic carbocation.

This carbocation is susceptible to attack by various nucleophiles present in the reaction medium, leading to a mixture of products. nih.gov Subsequent transformations are therefore diverse and can include substitution and elimination reactions. For instance, in an aqueous acidic medium, the carbocation can be trapped by water to yield the corresponding α-hydroxy nitrile. If halide ions (e.g., Cl⁻, Br⁻ from the acid used) are present, α-halo nitriles can be formed. The presence of the electron-withdrawing nitrile and difluorophenyl groups may influence the stability and reactivity of the carbocation intermediate.

Table 1: Potential Products from Diazotization of 2-Amino-2-(2,4-difluorophenyl)acetonitrile

| Reagents | Intermediate | Potential Product(s) | Reaction Type |

|---|---|---|---|

| NaNO₂, HCl(aq) | [2-(2,4-Difluorophenyl)-2-cyanoethyl]diazonium | 2-(2,4-Difluorophenyl)-2-hydroxyacetonitrile | Substitution (SN1-like) |

| NaNO₂, HBr(aq) | [2-(2,4-Difluorophenyl)-2-cyanoethyl]diazonium | 2-Bromo-2-(2,4-difluorophenyl)acetonitrile | Substitution (SN1-like) |

| NaNO₂, HBF₄, heat | [2-(2,4-Difluorophenyl)-2-cyanoethyl]diazonium | 2-(2,4-Difluorophenyl)-2-fluoroacetonitrile | Substitution (SN1-like) |

| NaNO₂, H₂SO₄, EtOH | [2-(2,4-Difluorophenyl)-2-cyanoethyl]diazonium | 2-Ethoxy-2-(2,4-difluorophenyl)acetonitrile | Substitution (SN1-like) |

Modifications of the 2,4-Difluorophenyl Ring

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the 2,4-difluorophenyl ring of the title compound is governed by the directing effects of the three substituents: the two fluorine atoms and the 2-amino-2-cyanoethyl group. wikipedia.org

Fluorine atoms: Fluorine is an ortho-, para-directing yet deactivating group due to the interplay of its +M (mesomeric) and -I (inductive) effects. The C-2 fluorine directs towards the C-3 position, while the C-4 fluorine directs towards the C-3 and C-5 positions.

2-Amino-2-cyanoethyl group (-CH(NH₂)CN): This group is generally considered deactivating due to the electron-withdrawing nature of the nitrile moiety, which would likely make it a meta-director relative to the C-1 position. However, the directing effect of such a complex substituent can be nuanced.

Considering these effects, the positions on the aromatic ring are electronically distinct. The C-5 position is activated by the C-4 fluorine (para) and the C-6 fluorine (meta, less influential). The C-3 position is activated by both the C-2 fluorine (ortho) and the C-4 fluorine (ortho). The C-6 position is least activated. Therefore, electrophilic attack is most likely to occur at the C-3 and C-5 positions. Steric hindrance from the bulky aminoacetonitrile (B1212223) group at C-1 might further influence regioselectivity, potentially favoring substitution at the C-5 position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Amino-2-(2,4-difluoro-5-nitrophenyl)acetonitrile | 2-Amino-2-(2,4-difluoro-3-nitrophenyl)acetonitrile |

| Bromination | Br₂, FeBr₃ | 2-Amino-2-(5-bromo-2,4-difluorophenyl)acetonitrile | 2-Amino-2-(3-bromo-2,4-difluorophenyl)acetonitrile |

| Sulfonation | Fuming H₂SO₄ | 5-(Amino(cyano)methyl)-2,4-difluorobenzenesulfonic acid | 3-(Amino(cyano)methyl)-2,6-difluorobenzenesulfonic acid |

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings by using a directing metalation group (DMG) to guide deprotonation by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org In 2-amino-2-(2,4-difluorophenyl)acetonitrile, several groups could potentially direct metalation.

The fluorine atoms can act as moderate DMGs. organic-chemistry.org The amino group, particularly after protection (e.g., as a pivalamide (B147659) or carbamate), can be a strong DMG. Deprotonation would occur at the position ortho to the most effective DMG.

Directed by C-2 Fluorine: Metalation would occur at the C-3 position.

Directed by C-4 Fluorine: Metalation would occur at the C-3 and C-5 positions.

Directed by a protected amino group at C-1: This effect is relayed through the benzylic carbon and is generally not considered for ortho-metalation of the ring itself.

Given the presence of two fluorine atoms, cooperative effects might lead to preferential lithiation at the C-3 position, which is ortho to both the C-2 and C-4 fluorines. The resulting aryllithium intermediate can be trapped with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org

Table 3: Potential Functionalization via Directed Ortho Metalation at C-3

| Electrophile | Reagent Example | Functional Group Introduced | Resulting Compound Structure |

|---|---|---|---|

| Carbon Dioxide | CO₂(s) | -COOH | 3-(Amino(cyano)methyl)-2,6-difluorobenzoic acid |

| Iodine | I₂ | -I | 2-Amino-2-(2,4-difluoro-3-iodophenyl)acetonitrile |

| Aldehyde | (CH₃)₂C=O | -C(OH)(CH₃)₂ | 2-Amino-2-(2,4-difluoro-3-(2-hydroxypropan-2-yl)phenyl)acetonitrile |

| Silyl Halide | (CH₃)₃SiCl | -Si(CH₃)₃ | 2-Amino-2-(2,4-difluoro-3-(trimethylsilyl)phenyl)acetonitrile |

Late-Stage Fluorination or Defluorination Research

Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule at a late step in the synthesis. numberanalytics.com This strategy is valuable for creating analogues for structure-activity relationship studies. nih.gov Modern methods often employ transition-metal catalysis (e.g., Pd, Ag, Cu) to achieve C-H fluorination or to convert other functional groups into a C-F bond under mild conditions. nih.govharvard.edu

For 2-amino-2-(2,4-difluorophenyl)acetonitrile, late-stage fluorination could potentially be explored to synthesize the trifluorophenyl derivative. Palladium-catalyzed methods for the fluorination of arylboronic acids or aryl stannanes are well-established. nih.govharvard.edu Direct C-H fluorination at the C-3, C-5, or C-6 positions would be a more direct but challenging transformation, requiring careful selection of catalysts and fluorinating agents (e.g., Selectfluor) to control regioselectivity.

Defluorination, or the removal of a fluorine atom, is a less common but mechanistically interesting transformation. It typically requires harsh conditions, such as reduction with reactive metals or metal hydrides, and is often not a selective process, which would limit its synthetic utility in this specific context.

Multi-Component Reactions Incorporating 2-Amino-2-(2,4-difluorophenyl)acetonitrile

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. scispace.com The title compound, being an α-aminonitrile, is a classic product of the Strecker reaction, which is itself a prominent MCR. mdpi.commdpi.com The synthesis would involve the one-pot reaction of 2,4-difluorobenzaldehyde (B74705), a cyanide source (e.g., KCN or TMSCN), and an ammonia (B1221849) source (e.g., NH₄Cl).

Furthermore, 2-amino-2-(2,4-difluorophenyl)acetonitrile can serve as a versatile building block in other MCRs. The primary amine and the nitrile group are both reactive functionalities that can participate in the formation of various heterocyclic systems. For example, it could be used in reactions like the Ugi or Passerini reactions after suitable modification, or in the synthesis of highly substituted pyridines, pyrimidines, or imidazoles.

Table 4: Hypothetical MCR for Synthesis of a Dihydropyridine Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Potential Product Class |

|---|---|---|---|---|

| 2-Amino-2-(2,4-difluorophenyl)acetonitrile | Malononitrile (B47326) | Aromatic Aldehyde (e.g., Benzaldehyde) | One-pot condensation/cyclization | Substituted 2,6-diaminopyridine-3,5-dicarbonitriles |

Stereochemical Control in Derivatization Reactions

The α-carbon of 2-amino-2-(2,4-difluorophenyl)acetonitrile is a stereocenter, meaning the compound can exist as a pair of enantiomers. Control of this stereochemistry is crucial for applications where specific chirality is required. Research into the derivatization of this compound often involves strategies to achieve high enantiomeric purity.

Several methods can be employed to control stereochemistry:

Asymmetric Synthesis: The most direct approach is an enantioselective synthesis of the aminonitrile itself. This can be achieved through an asymmetric Strecker reaction using a chiral catalyst (e.g., a chiral thiourea (B124793) or phosphine (B1218219) oxide derivative) or a chiral source of cyanide. mdpi.com

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction stereoselectively, after which the auxiliary is removed.

Enzymatic Resolution: A racemic mixture of the aminonitrile or a derivative can be resolved using enzymes (e.g., lipases or nitrilases) that selectively react with one enantiomer, allowing for the separation of the two.

Chiral Metal Complexes: Asymmetric synthesis of fluorinated amino acids has been achieved via the alkylation of chiral Ni(II) complexes of glycine (B1666218) Schiff bases. mdpi.comnih.gov A similar strategy could be adapted for the synthesis of enantiomerically pure 2-amino-2-(2,4-difluorophenyl)acetonitrile or its derivatives.

Table 5: Comparison of Strategies for Stereochemical Control

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst to favor the formation of one enantiomer. | High atom economy; small amount of chiral material needed. | Catalyst development can be complex and expensive. |

| Chiral Auxiliaries | Stoichiometric use of a chiral molecule to guide a reaction. | Often reliable and high diastereoselectivity. | Requires additional steps for attachment and removal; poor atom economy. |

| Enzymatic Resolution | Use of an enzyme to selectively transform one enantiomer from a racemic mixture. | Very high enantioselectivity; mild reaction conditions. | Maximum theoretical yield is 50% for the desired enantiomer; requires screening for suitable enzymes. |

Mechanistic Investigations in Reactions Involving 2 Amino 2 2,4 Difluorophenyl Acetonitrile

Elucidation of Reaction Pathways using Kinetic Isotope Effects

Kinetic Isotope Effect (KIE) studies are instrumental in determining reaction mechanisms by identifying the rate-determining step and characterizing transition states. However, a thorough search of peer-reviewed journals and chemical databases did not yield any studies that have employed KIE to investigate reaction pathways involving 2-Amino-2-(2,4-difluorophenyl)acetonitrile. Consequently, there is no available data on primary or secondary isotope effects for transformations of this compound, which would otherwise provide insight into bond-breaking and bond-forming events at the transition state.

Role of Catalysis in Transformations of 2-Amino-2-(2,4-difluorophenyl)acetonitrile

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. However, detailed mechanistic investigations into the catalytic transformations of 2-Amino-2-(2,4-difluorophenyl)acetonitrile are not described in the available literature.

Organocatalytic Reaction Mechanisms

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While this field has expanded rapidly, there are no specific reports detailing the mechanistic pathways of organocatalytic reactions where 2-Amino-2-(2,4-difluorophenyl)acetonitrile serves as a substrate or a key intermediate.

Transition Metal-Catalyzed Processes

Transition metal catalysts are widely used for a variety of chemical transformations. Searches for mechanistic studies on transition metal-catalyzed processes involving 2-Amino-2-(2,4-difluorophenyl)acetonitrile, such as cross-coupling or hydrogenation reactions, did not yield any specific results. While the synthesis of related structures, such as β-amino acids used in the production of pharmaceuticals like sitagliptin, heavily relies on transition metal catalysis, the mechanistic focus in those studies is on the asymmetric reduction of different precursors, not on reactions of this specific aminonitrile.

Brønsted and Lewis Acid/Base Catalysis

Brønsted and Lewis acids and bases are common catalysts for reactions such as hydrolysis, addition, and rearrangement. No dedicated studies on the mechanistic role of Brønsted or Lewis acid/base catalysis in transformations of 2-Amino-2-(2,4-difluorophenyl)acetonitrile have been published. Therefore, information regarding the specific interactions, activation modes, and transition states involving these catalysts with the target compound is not available.

Solvent Effects on Reaction Mechanisms and Stereoselectivity

The choice of solvent can profoundly influence reaction rates, mechanisms, and stereochemical outcomes. However, systematic studies investigating the effect of different solvents on the reaction mechanisms or potential stereoselective transformations of 2-Amino-2-(2,4-difluorophenyl)acetonitrile have not been reported in the scientific literature. There is no available data, such as data tables correlating solvent properties with reaction efficiency or stereoselectivity for this compound.

Computational and Theoretical Chemistry Studies of 2 Amino 2 2,4 Difluorophenyl Acetonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods provide detailed information about the electronic distribution and energy levels within a molecule. For 2-Amino-2-(2,4-difluorophenyl)acetonitrile, such calculations are crucial for understanding its chemical reactivity and potential interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. libretexts.org The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For a molecule like 2-Amino-2-(2,4-difluorophenyl)acetonitrile, the HOMO is likely to be localized on the amino group and the phenyl ring, which are the more electron-rich parts of the molecule. Conversely, the LUMO is expected to be distributed over the electron-withdrawing nitrile group and the difluorophenyl ring.

Table 1: Illustrative Frontier Molecular Orbital Energies for 2-Amino-2-(2,4-difluorophenyl)acetonitrile

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic aminonitriles. Actual values would require specific calculations for this molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

In 2-Amino-2-(2,4-difluorophenyl)acetonitrile, the nitrogen atom of the amino group and the fluorine atoms would exhibit negative electrostatic potential due to their high electronegativity, making them sites for interaction with electrophiles. The hydrogen atoms of the amino group and the regions around the nitrile carbon would likely show positive potential, indicating susceptibility to nucleophilic attack.

Table 2: Illustrative Partial Atomic Charges on Key Atoms of 2-Amino-2-(2,4-difluorophenyl)acetonitrile

| Atom | Partial Charge (a.u.) |

| N (amino) | -0.85 |

| C (nitrile) | +0.15 |

| N (nitrile) | -0.40 |

| F (ortho) | -0.30 |

| F (para) | -0.32 |

Note: These values are representative examples derived from computational studies of analogous molecules and serve to illustrate the expected charge distribution.

Fukui functions and local softness are reactivity descriptors derived from conceptual Density Functional Theory (DFT) that help to identify the most reactive sites within a molecule. researchgate.net The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes.

There are three main types of Fukui functions:

ƒ+(r) for nucleophilic attack (electron acceptance)

ƒ-(r) for electrophilic attack (electron donation)

ƒ0(r) for radical attack

By calculating these functions for each atom in 2-Amino-2-(2,4-difluorophenyl)acetonitrile, one can quantitatively predict which atoms are most likely to participate in different types of reactions. For instance, the atom with the highest ƒ+(r) value will be the preferred site for a nucleophile to attack.

Table 3: Illustrative Fukui Function Indices for Selected Atoms of 2-Amino-2-(2,4-difluorophenyl)acetonitrile

| Atom | ƒ+ | ƒ- |

| C (nitrile) | 0.18 | 0.05 |

| N (amino) | 0.03 | 0.25 |

| C (ipso-phenyl) | 0.12 | 0.08 |

Note: The values presented are for illustrative purposes to demonstrate the application of Fukui functions in identifying reactive sites.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It is particularly effective for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined, and for calculating the energy profiles of chemical reactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For 2-Amino-2-(2,4-difluorophenyl)acetonitrile, rotations around the C-C bond connecting the phenyl ring and the chiral center, and the C-N bond of the amino group, will lead to various conformers with different energies.

DFT calculations can be used to identify the most stable conformers by performing a systematic search of the potential energy surface. The results of such an analysis would reveal the preferred three-dimensional structure of the molecule, which is crucial for understanding its biological activity and interactions with other molecules. The relative energies of different conformers can provide insights into the flexibility of the molecule.

DFT is also a powerful tool for studying the mechanisms of chemical reactions by locating and characterizing transition states. A transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

For reactions involving 2-Amino-2-(2,4-difluorophenyl)acetonitrile, such as its synthesis or subsequent transformations, DFT can be used to model the reaction pathway. By calculating the energies of the reactants, products, and the transition state, the activation energy barrier can be determined. This information is invaluable for understanding the feasibility of a reaction and for designing more efficient synthetic routes. For example, in a Strecker synthesis of this compound, DFT could elucidate the transition state for the addition of cyanide to the corresponding imine.

Reaction Energy Diagrams and Activation Barriers

A common route for synthesizing α-aminonitriles is the Strecker synthesis. In a hypothetical study, the reaction energy profile for the formation of 2-Amino-2-(2,4-difluorophenyl)acetonitrile from 2,4-difluorobenzaldehyde (B74705), ammonia (B1221849), and hydrogen cyanide could be calculated using quantum mechanical methods such as Density Functional Theory (DFT).

The diagram would plot the potential energy against the reaction coordinate, illustrating the energy of reactants, products, transition states (TS), and any intermediates (I). youtube.comkhanacademy.org The activation energy (Ea) is the energy difference between the reactants and the highest energy transition state, representing the barrier that must be overcome for the reaction to proceed. libretexts.org A lower activation barrier corresponds to a faster reaction rate. For a multi-step reaction, the step with the highest activation energy is the rate-determining step. libretexts.org

For instance, the first step might be the formation of an imine intermediate from 2,4-difluorobenzaldehyde and ammonia, followed by the nucleophilic attack of the cyanide ion. Computational models would calculate the energy for each stationary point along this pathway.

Illustrative Reaction Profile Data

The following table presents hypothetical energy values for the key stages in a proposed synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile. These values are for illustrative purposes to demonstrate the type of data generated from such a study.

| Species | Description | Relative Energy (kcal/mol) |

| R (Reactants) | Starting Materials | 0.0 |

| TS1 (Transition State 1) | Imine Formation | +25.5 |

| I (Intermediate) | Iminium Ion | +5.2 |

| TS2 (Transition State 2) | Cyanide Attack | +18.9 |

| P (Product) | Final Compound | -10.7 |

Molecular Dynamics Simulations for Solvent and Conformational Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. easychair.org For 2-Amino-2-(2,4-difluorophenyl)acetonitrile, MD simulations can provide critical insights into its conformational flexibility and the influence of different solvent environments on its structure and dynamics. researchgate.net

In a typical MD simulation, the molecule is placed in a simulated box of solvent molecules (e.g., water, DMSO, or methanol). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the atoms. easychair.orgrsc.org This allows for the exploration of the molecule's conformational landscape.

The analysis of these simulations can reveal:

Stable Conformers: Identifying the most frequently adopted shapes (conformations) of the molecule in a given solvent.

Solvent Effects: How solvent molecules arrange around the solute and how interactions like hydrogen bonding with the solvent affect the molecule's conformation. researchgate.net For example, polar solvents might stabilize conformations where the amino and nitrile groups are exposed, while non-polar solvents might favor more compact structures.

Flexibility: Quantifying the flexibility of different parts of the molecule, such as the rotation around the single bonds.

Illustrative Conformational Analysis Data

This table shows hypothetical data from an MD simulation, highlighting the most stable conformers of 2-Amino-2-(2,4-difluorophenyl)acetonitrile in an aqueous solution based on a key dihedral angle.

| Conformer ID | Dihedral Angle (N-C-C-C) | Relative Population (%) | Potential Energy (kcal/mol) |

| 1 | 65° | 55 | 0.00 |

| 2 | 175° | 30 | +0.85 |

| 3 | -70° | 15 | +1.50 |

Ligand Docking and Molecular Recognition Modeling with Research Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target to identify potential inhibitors or activators.

For 2-Amino-2-(2,4-difluorophenyl)acetonitrile, docking studies could be performed to explore its potential as a fragment or lead compound against various research protein targets, such as kinases, proteases, or receptors implicated in disease. The process involves:

Preparation: Obtaining the 3D structures of the ligand (2-Amino-2-(2,4-difluorophenyl)acetonitrile) and the target protein (often from a database like the Protein Data Bank).

Docking Simulation: Using a docking algorithm (e.g., AutoDock, GOLD) to place the ligand into the protein's binding site in multiple possible orientations and conformations. nih.gov

Scoring: Evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores typically indicate more favorable binding. nih.gov

Analysis: Examining the best-scoring poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the protein's active site. mdpi.com

Illustrative Ligand Docking Results

The table below provides hypothetical docking results for 2-Amino-2-(2,4-difluorophenyl)acetonitrile against a generic protein kinase target.

| Docking Program | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| AutoDock Vina | -6.8 | Leu83, Val35 | Hydrophobic |

| AutoDock Vina | -6.8 | Lys33 | Hydrogen Bond (with amino group) |

| GOLD | -7.2 | Asp145 | Hydrogen Bond (with amino group) |

| GOLD | -7.2 | Phe80 | π-π Stacking (with difluorophenyl ring) |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structure-Based Design (Focus on in silico methods, not biological data)

QSAR modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their properties (e.g., activity). nih.gov In the context of in silico structure-based design, QSAR models are built to predict the activity of novel, yet-to-be-synthesized molecules, thus prioritizing the most promising candidates.

A hypothetical QSAR study for derivatives of 2-Amino-2-(2,4-difluorophenyl)acetonitrile would involve the following steps:

Dataset Creation: Designing a virtual library of analogs by systematically modifying the parent structure (e.g., changing substituents on the phenyl ring, replacing the nitrile group).

Descriptor Calculation: For each analog, calculating a set of molecular descriptors that quantify its physicochemical properties. These can include electronic descriptors (e.g., partial charges), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP).

Model Generation: Using statistical methods, such as multiple linear regression (MLR), to build an equation that correlates a selection of descriptors with a predicted activity score. This "activity" in a purely in silico study could be a calculated property like a docking score or a predicted binding affinity.

Validation: Assessing the statistical significance and predictive power of the generated QSAR model. nih.gov

The resulting QSAR equation allows researchers to estimate the activity of new designs simply by calculating their descriptor values, streamlining the design-test-refine cycle in a virtual environment. mdpi.com

Illustrative QSAR Descriptors for Hypothetical Analogs

This table presents a small, hypothetical dataset for a QSAR study, showing calculated molecular descriptors for analogs of the title compound.

| Compound ID | R-Group Modification | LogP (Hydrophobicity) | Molecular Volume (ų) | Dipole Moment (Debye) | Predicted Activity (e.g., Docking Score) |

| 1 | H (Parent) | 1.52 | 155.6 | 3.1 | -6.8 |

| 2 | 4-Cl | 2.23 | 168.4 | 3.5 | -7.5 |

| 3 | 4-OH | 1.10 | 160.1 | 4.2 | -7.1 |

| 4 | 4-CH3 | 2.01 | 172.3 | 3.0 | -7.3 |

Advanced Analytical Methodologies for Research on 2 Amino 2 2,4 Difluorophenyl Acetonitrile

High-Resolution Mass Spectrometry for Isotopic Labeling Studies and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile, offering exact mass measurements that confirm elemental composition with high precision.

Reaction Monitoring: In synthetic processes, HRMS is used to monitor the formation of 2-Amino-2-(2,4-difluorophenyl)acetonitrile in real-time. By tracking the exact mass of the protonated molecule ([M+H]⁺), chemists can follow the depletion of starting materials and the emergence of the product, allowing for precise optimization of reaction conditions such as time, temperature, and catalyst loading. researchgate.net This technique is sensitive enough to detect trace amounts of intermediates and byproducts, providing a complete picture of the reaction profile.

Isotopic Labeling Studies: HRMS is crucial for studies involving isotopic labeling, where atoms like ¹²C or ¹⁴N are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N). These studies are fundamental for elucidating reaction mechanisms. For instance, if a synthetic route utilizing a ¹⁵N-labeled cyanide source is employed, HRMS can unequivocally confirm the incorporation of the ¹⁵N isotope into the final 2-Amino-2-(2,4-difluorophenyl)acetonitrile product by detecting the corresponding mass shift. This provides direct evidence of the cyanide source's role in the nitrile group formation. nih.gov

| Species | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass Shift |

|---|---|---|---|

| Unlabeled [M+H]⁺ | C₈H₇F₂N₂⁺ | 169.0575 | - |

| ¹³C-labeled (Nitrile) [M+H]⁺ | C₇¹³CH₇F₂N₂⁺ | 170.0608 | +1.0033 |

| ¹⁵N-labeled (Nitrile) [M+H]⁺ | C₈H₇F₂N¹⁵N⁺ | 170.0545 | +0.9970 |

| ¹⁵N-labeled (Amino) [M+H]⁺ | C₈H₇F₂¹⁵NN⁺ | 170.0545 | +0.9970 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Amino-2-(2,4-difluorophenyl)acetonitrile in solution. nih.gov Advanced NMR methods provide detailed information on the molecule's connectivity, spatial arrangement, and dynamic behavior.

While 1D ¹H and ¹³C NMR provide initial structural information, 2D NMR experiments are essential for unambiguous assignment of all signals and for understanding complex spatial relationships. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). For 2-Amino-2-(2,4-difluorophenyl)acetonitrile, COSY would be used to confirm the connectivity within the difluorophenyl ring by correlating adjacent aromatic protons. It could also show a correlation between the methine proton (α-CH) and the amine (NH₂) protons, depending on the solvent and exchange rate. uzh.ch

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This is vital for assigning the carbon signals of the methine group and the aromatic CH groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space, even if they are not connected through bonds. This is particularly useful for conformational analysis, such as determining the preferred orientation of the amino group relative to the difluorophenyl ring. ipb.pt

| Proton (¹H) | COSY Correlation (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |

|---|---|---|---|---|

| α-CH | NH₂ | α-C | C≡N, Phenyl C1, Phenyl C2, Phenyl C6 | NH₂, Phenyl H3 |

| NH₂ | α-CH | - | α-C, C≡N | α-CH, Phenyl H3 |

| Phenyl H3 | Phenyl H5 | Phenyl C3 | Phenyl C1, Phenyl C2, Phenyl C4, Phenyl C5 | α-CH, NH₂ |

| Phenyl H5 | Phenyl H3, Phenyl H6 | Phenyl C5 | Phenyl C1, Phenyl C3, Phenyl C4, Phenyl C6 | Phenyl H6 |

| Phenyl H6 | Phenyl H5 | Phenyl C6 | α-C, Phenyl C1, Phenyl C2, Phenyl C4, Phenyl C5 | Phenyl H5 |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphs of 2-Amino-2-(2,4-difluorophenyl)acetonitrile. researchgate.net Unlike solution-state NMR where molecules tumble rapidly, in ssNMR, the chemical shifts are sensitive to the local electronic environment, which is influenced by the crystal packing. st-andrews.ac.uk

Different polymorphs will exhibit distinct intermolecular interactions, leading to measurable differences in their ¹³C and ¹⁵N ssNMR spectra. nih.gov For example, variations in hydrogen bonding involving the amino and nitrile groups would alter the chemical shifts of the adjacent carbon and nitrogen atoms. Thus, ssNMR can be used to distinguish between polymorphs, quantify mixtures of forms, and study the structural changes during phase transitions.

Molecules are not static and can undergo various dynamic processes, such as bond rotations. Dynamic NMR (DNMR) is used to study these conformational changes and determine the energy barriers associated with them. nih.govnih.gov For 2-Amino-2-(2,4-difluorophenyl)acetonitrile, a key dynamic process is the rotation around the single bond connecting the chiral center to the difluorophenyl ring.

At low temperatures, this rotation may be slow on the NMR timescale, resulting in distinct signals for chemically inequivalent atoms. As the temperature is increased, the rate of rotation increases. When the rate of exchange becomes comparable to the frequency difference between the signals, the peaks broaden. At higher temperatures, if the rotation is fast enough, the signals will coalesce into a single, time-averaged peak. By analyzing the changes in the NMR lineshape as a function of temperature, the rate constants and the activation energy for the rotational barrier can be calculated, providing fundamental insights into the molecule's conformational flexibility. utoronto.ca

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For 2-Amino-2-(2,4-difluorophenyl)acetonitrile, which possesses a stereocenter at the α-carbon, this technique is unparalleled for the unambiguous assignment of its absolute stereochemistry (R or S configuration).

The analysis of a suitable single crystal provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be determined. Furthermore, crystallography reveals how the molecules are arranged in the crystal lattice. This crystal packing information is crucial for understanding intermolecular forces, such as the hydrogen bonding networks formed between the amino (donor) and nitrile (acceptor) groups of adjacent molecules. analis.com.my Analysis of these interactions is vital for explaining physical properties like melting point, solubility, and crystal morphology. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

| Volume (ų) | 353.9 (1) |

| Z | 2 |

Note: Data is for 2-amino-4-chlorobenzonitrile, presented as a representative example. analis.com.my

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding. researchgate.net

For 2-Amino-2-(2,4-difluorophenyl)acetonitrile, the key functional groups give rise to characteristic absorption bands:

Amino (NH₂) Group: Exhibits two distinct N-H stretching bands, corresponding to asymmetric and symmetric vibrations, typically in the 3300-3500 cm⁻¹ region. An N-H bending vibration is also observed around 1600-1650 cm⁻¹. mdpi.com

Nitrile (C≡N) Group: Shows a sharp, intense C≡N stretching band in the 2200-2260 cm⁻¹ range. The intensity and position of this band are characteristic of the nitrile functionality. analis.com.mymdpi.com

Difluorophenyl Group: Displays aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C ring stretching vibrations around 1450-1600 cm⁻¹, and strong C-F stretching bands typically between 1100-1300 cm⁻¹.

The positions and shapes of these bands are highly sensitive to the molecular environment. For instance, the formation of intermolecular N-H···N hydrogen bonds between the amino group of one molecule and the nitrile nitrogen of another will cause the N-H stretching bands to broaden and shift to a lower frequency (red shift). researchgate.net By comparing spectra from dilute solutions (where hydrogen bonding is minimized) to those from concentrated solutions or the solid state, the extent and nature of these hydrogen bonding networks can be inferred. utah.edu

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amino (NH₂) | Asymmetric Stretch | 3410 - 3490 | Medium |

| Amino (NH₂) | Symmetric Stretch | 3300 - 3370 | Medium |

| Amino (NH₂) | Bending (Scissoring) | 1600 - 1650 | Medium-Strong |

| Nitrile (C≡N) | Stretch | 2200 - 2260 | Strong, Sharp |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium-Weak |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Variable |

| C-F | Stretch | 1100 - 1300 | Strong |

Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination and Conformational Studies

Chiroptical methods are indispensable for studying chiral molecules like "2-Amino-2-(2,4-difluorophenyl)acetonitrile" as they provide information on the three-dimensional arrangement of atoms. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are two such powerful, non-destructive techniques.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is exquisitely sensitive to the molecule's stereochemistry and conformation. For "2-Amino-2-(2,4-difluorophenyl)acetonitrile," CD spectroscopy serves two primary purposes:

Enantiomeric Excess (e.e.) Determination: Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other. A racemic mixture (50:50 of each enantiomer) is CD-silent. By comparing the CD signal of a sample to that of a pure enantiomer, the enantiomeric excess can be accurately quantified. The relationship between the CD signal and the concentration of each enantiomer allows for the creation of calibration curves for precise e.e. determination.

Conformational Studies: The shape and sign of the CD spectrum are highly dependent on the spatial arrangement of the chromophores within the molecule. In "2-Amino-2-(2,4-difluorophenyl)acetonitrile," the difluorophenyl ring is the primary chromophore. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the CD spectra for different possible conformations of the molecule. By comparing the experimentally obtained CD spectrum with the calculated spectra, the preferred solution-phase conformation of the molecule can be inferred.

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the enantiomeric excess and provide information about the absolute configuration of a chiral center. The "Cotton effect," a characteristic feature in ORD curves near an absorption band, is directly related to the stereochemistry of the molecule. A positive Cotton effect corresponds to a positive peak followed by a negative trough at lower wavelengths, while a negative Cotton effect shows the opposite behavior.

Interactive Data Table: Illustrative Chiroptical Data for Enantiomers of 2-Amino-2-(2,4-difluorophenyl)acetonitrile

Note: The following data is illustrative and based on typical values for similar chiral aminonitriles. Actual experimental values may vary.

| Property | (R)-enantiomer | (S)-enantiomer | Racemic Mixture |

| CD Spectroscopy | |||

| λmax (nm) | 265 | 265 | N/A |

| Molar Ellipticity (deg·cm²/dmol) | +15,000 | -15,000 | 0 |

| ORD Spectroscopy | |||

| Cotton Effect | Positive | Negative | None |

| Peak (nm) | 275 | 255 | N/A |

| Trough (nm) | 255 | 275 | N/A |

Chromatographic Techniques for High-Purity Isolation and Analysis of Complex Mixtures (e.g., GC-MS, LC-MS, SFC)